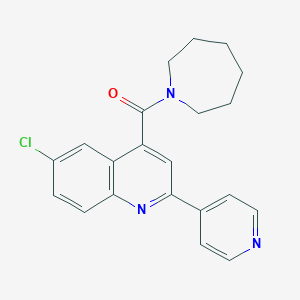

4-(1-azepanylcarbonyl)-6-chloro-2-(4-pyridinyl)quinoline

Vue d'ensemble

Description

4-(1-Azepanylcarbonyl)-6-chloro-2-(4-pyridinyl)quinoline is a quinoline derivative. Quinoline itself is a heterocyclic aromatic nitrogen compound characterized by a double-ring structure containing a benzene ring fused to pyridine. These compounds have a broad spectrum of biological and biochemical activities due to their structural diversity (Solomon Vr & H. Lee, 2011).

Synthesis Analysis

Quinoline derivatives are often synthesized through methods like the Buchwald–Hartwig amination and one-pot synthesis approaches. For example, novel azo and sulfonated pyrimido[4,5-b]quinoline derivatives were synthesized using choline chloride/oxalic acid, demonstrating the versatility and efficiency of these methods (A. Gholami, M. Mokhtary, M. Nikpassand, 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can exhibit various bonding patterns and electron delocalization, as observed in compounds like 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline. Such molecules often form chains or sheets through π-π stacking interactions and hydrogen bonding (Juan C Castillo et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives can undergo a range of chemical reactions, including cyclocondensation, radical cyclization, and electrophilic substitutions, leading to diverse structural modifications and biological activities. For instance, pyrimido[4,5-b]quinolines were synthesized via a regiospecific cyclocondensation reaction (J. Quiroga et al., 2001).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as crystal structure, are influenced by their molecular arrangement. For example, the crystal structures of some quinoline compounds are determined by intermolecular interactions like hydrogen bonding and π-π stacking (Kazuma Gotoh & H. Ishida, 2009).

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including fluorescent behavior and antibacterial activities, as seen in metal complexes with quinoline carboxylate ligands (Long Zhang et al., 2016).

Applications De Recherche Scientifique

Anticancer Properties

Quinoline derivatives, including structures similar to "4-(1-azepanylcarbonyl)-6-chloro-2-(4-pyridinyl)quinoline," have been extensively studied for their anticancer activities. These compounds are recognized for their synthetic versatility, allowing the generation of diverse derivatives with potential anticancer properties. They have been explored for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The extensive biological and biochemical activities, especially in cancer drug development, highlight the quinoline scaffold's significance in medicinal chemistry (Solomon Vr & H. Lee, 2011).

Antimicrobial and Antifungal Activities

Pyridoquinolone derivatives, structurally related to quinolines, exhibit significant antimicrobial and antifungal activities. These compounds have been synthesized and tested against various bacteria and fungi, showing potential as new antibacterial agents to counter drug-resistant infections. This highlights the quinoline core's therapeutic potential in addressing the challenge of antimicrobial resistance (N. Patel & K. K. Pathak, 2012).

Antimalarial Activity

Novel conjugated quinoline-indoles have shown promising antimalarial activity against Plasmodium falciparum. These compounds disrupt mitochondrial function as an early event in their antimalarial action, offering a new mechanism of action against malaria. The structure-activity relationship insights from these studies could guide the development of new antimalarial agents (Silvia C Teguh et al., 2013).

Photovoltaic and Electronic Applications

Quinoline derivatives have also found applications in photovoltaic and electronic device fabrication. Films of quinoline derivatives deposited using thermal evaporation techniques have demonstrated photovoltaic properties, indicating their potential in heterojunction diode fabrication. The study of their electrical properties under illumination conditions suggests their suitability as photodiodes, highlighting the versatility of quinoline derivatives beyond medicinal applications (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).

Corrosion Inhibition

Quinoline and its derivatives serve as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. These compounds' efficiency against metallic corrosion underscores their potential in industrial applications, offering insights into green corrosion inhibitors (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Propriétés

IUPAC Name |

azepan-1-yl-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c22-16-5-6-19-17(13-16)18(21(26)25-11-3-1-2-4-12-25)14-20(24-19)15-7-9-23-10-8-15/h5-10,13-14H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRAHCGFDHIBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)

![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)

![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)

![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)

![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)

![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)

![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)

![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)

![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)

![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4630629.png)